molecular formula C12H13F2NO B14032916 (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone

(3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone

Katalognummer: B14032916
Molekulargewicht: 225.23 g/mol
InChI-Schlüssel: GJJQMEHBNDHPFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone is a chemical compound characterized by the presence of a pyrrolidine ring and a difluoromethylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3,4-difluoro-2-methylbenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

(3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins or enzymes, potentially inhibiting their activity. The difluoromethylphenyl group can enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone is unique due to the presence of both difluoromethyl and pyrrolidine groups, which confer specific chemical and biological properties.

Eigenschaften

Molekularformel

C12H13F2NO

Molekulargewicht

225.23 g/mol

IUPAC-Name

(3,4-difluoro-2-methylphenyl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C12H13F2NO/c1-8-9(4-5-10(13)11(8)14)12(16)15-6-2-3-7-15/h4-5H,2-3,6-7H2,1H3

InChI-Schlüssel

GJJQMEHBNDHPFI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1F)F)C(=O)N2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.